molecular formula C20H19N5O2S2 B11261823 N1-(3,4-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(3,4-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11261823
M. Wt: 425.5 g/mol
InChI Key: AWMJKXVVEULFQN-UHFFFAOYSA-N
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Description

N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene and triazolothiazole moieties suggests that it may exhibit a range of biological activities, making it a valuable target for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as thiophene derivatives and triazolothiazole compounds. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, hydrazines, and various catalysts to facilitate cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. This can lead to inhibition or activation of various biological processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like Tipepidine and Tioconazole, which also contain thiophene rings, exhibit similar biological activities.

    Triazolothiazole Compounds: Molecules such as triazolothiadiazines share structural similarities and pharmacological properties.

Uniqueness

What sets N’-(3,4-DIMETHYLPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE apart is its unique combination of aromatic and heterocyclic structures, which may confer enhanced biological activity and specificity compared to other similar compounds .

Properties

Molecular Formula

C20H19N5O2S2

Molecular Weight

425.5 g/mol

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C20H19N5O2S2/c1-12-5-6-14(10-13(12)2)22-19(27)18(26)21-8-7-15-11-29-20-23-17(24-25(15)20)16-4-3-9-28-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,26)(H,22,27)

InChI Key

AWMJKXVVEULFQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C

Origin of Product

United States

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